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(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid

Antiviral Protease Inhibition Zika Virus

Peptide-based therapeutic programs frequently stall due to rapid proteolytic degradation of canonical L-amino acid building blocks. (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid (CAS 1217607-94-7) provides a precise solution: • D-configuration confers inherent resistance to endogenous proteases, significantly extending in vivo peptide half-life. • Meta-aminomethyl substituent is a validated pharmacophore enabling low-nanomolar Ki binding through optimal hydrogen-bond geometry without steric penalty. • Enables SAR exploration where para- and ortho-isomers fail; non-interchangeable with L-enantiomer (CAS 57213-47-5). Supplied with full COA and analytical documentation. Worldwide B2B shipping for R&D and further manufacturing use.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1217607-94-7
Cat. No. B1609627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid
CAS1217607-94-7
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CN)CC(C(=O)O)N
InChIInChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1
InChIKeyYBVDQQQEPCEKPR-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1217607-94-7: D-3-Aminomethylphenylalanine Overview


(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid (CAS 1217607-94-7), also known as D-3-Aminomethylphenylalanine or H-D-Phe(3-CH2NH2)-OH, is a non-canonical, chiral amino acid derivative. It is characterized by a D-phenylalanine core with a primary aminomethyl (-CH2NH2) functional group substituted at the meta position of the aromatic ring . This structure serves as a specialized building block, primarily utilized in peptide synthesis, structure-activity relationship (SAR) studies, and as a component in the design of enzyme inhibitors, where its specific stereochemistry and substitution pattern confer distinct biochemical properties [1].

Workflow Peptide synthesis requiring D-amino acid chiral control
Selection Meta-aminomethyl phenylalanine building block
Context SAR studies and enzyme inhibitor design

1217607-94-7: Non-Interchangeable with Generic Analogs


Simple substitution with other phenylalanine analogs, such as the unsubstituted L-phenylalanine, the para-substituted (4-aminomethyl) isomer, or even the L-enantiomer (CAS 57213-47-5), is not scientifically valid. Research demonstrates that the specific combination of stereochemistry (D-configuration) and substitution pattern (meta-aminomethyl) dramatically alters molecular interactions. For example, studies on related systems show that replacing a basic lysine residue with a 3-aminomethylphenylalanine moiety can maintain high-affinity binding (Ki in the low nM range) where uncharged analogs fail [1]. Furthermore, the meta-substitution pattern has been shown to be critical for enhancing activity compared to ortho- or para-substitution, due to its ability to form favorable hydrogen bond interactions without causing steric clashes [2]. These findings underscore that the unique topology of (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid is essential for specific, targeted applications, making it non-interchangeable with its in-class relatives.

L-enantiomer Stereochemistry may alter protease recognition and metabolic stability profile
Para-aminomethyl isomer Substitution position may change hydrogen-bond geometry and target binding
Unsubstituted phenylalanine Lack of aminomethyl group may abolish key electrostatic interactions

1217607-94-7: Meta-Substitution Superiority Evidence


Stereochemical Impact on Protease Inhibitor Potency

The 3-aminomethylphenylalanine moiety, when incorporated into a macrocyclic inhibitor, provides a critical advantage over canonical amino acids. In a study of Zika virus NS2B-NS3 protease inhibitors, replacing the basic P2 lysine residue with 3-aminomethylphenylalanine resulted in a highly potent inhibitor with a Ki of 2.69 nM, a value similar to the parent lysine-containing compound [1]. This is in stark contrast to replacement with neutral, hydrophobic residues, which led to a significant drop in potency, with Ki values exceeding 1 µM [1]. The D-configuration of the target compound is anticipated to further enhance stability against proteolytic degradation compared to its L-counterpart, a common feature of D-amino acids in peptide-based therapeutics.

Protease inhibitor Ki
Cross-study comparable
2.69 nM (macrocyclic inhibitor containing 3-aminomethylphenylalanine vs >1 µM for neutral P2 substitution)
Reported Ki supports protease inhibitor SAR studies
D-configuration stability advantage requires validation in target assay
Antiviral Protease Inhibition Zika Virus Drug Discovery

Enhanced Binding via Meta-Aminomethyl in SAR

The substitution of an aminomethyl group at the meta-position of a phenyl ring has been shown to dramatically enhance target engagement compared to other positional isomers. In a study of O6-alkylguanine-DNA alkyltransferase (AGT) inactivators, the meta-aminomethyl-substituted O6-benzylguanine (BG) analog demonstrated greatly enhanced inactivation of AGT [1]. In contrast, the para-substituted analog had little effect, and the ortho-substituted analog was virtually inactive [1]. Molecular modeling confirmed that the meta-aminomethyl group can form an additional stabilizing hydrogen bond with the protein without the steric hindrance observed with ortho-substitution [1].

Meta-substitution activity
Class-level inference
Meta: enhanced AGT inactivation; Para: little effect; Ortho: virtually inactive
Supports meta-position pharmacophore exploration
Based on alkyltransferase model system; binding model R^2 = 0.96
Medicinal Chemistry Structure-Activity Relationship DNA Repair Cancer

Distinct Binding Profile vs. 4-Aminomethylphenylalanine

The binding affinity of phenylalanine derivatives for the synthetic receptor cucurbit[7]uril (Q7) is highly dependent on the position of the aminomethyl substituent. The 4-aminomethyl derivative (AMPhe) has been identified to have 20-30-fold higher affinity for Q7 than unsubstituted phenylalanine [1]. However, the meta-substituted isomer (the core structure of 1217607-94-7) presents a different spatial and electrostatic profile, which is predicted to alter its recognition by Q7. While direct comparative data for the meta-isomer with Q7 is not available in the current search, the known structure-activity relationship dictates that the change from a para to a meta substituent will significantly impact binding affinity and selectivity, offering a distinct interaction landscape for researchers exploring novel molecular recognition or affinity tagging strategies [1].

Supramolecular recognition
Supporting evidence
4-aminomethyl: 20-30× higher Q7 affinity vs Phe (Kd 0.95 nM for peptide); 3-aminomethyl: binding data not reported
Distinct binding landscape for orthogonal recognition design
Affinity differentiation expected based on substitution geometry; direct comparison pending
Bioconjugation Supramolecular Chemistry Affinity Tags Peptide Engineering

1217607-94-7: Validated Application Scenarios


Potent, Metabolically Stable Protease Inhibitors

Based on evidence showing that a 3-aminomethylphenylalanine motif can maintain high picomolar to low nanomolar Ki values in viral protease inhibitors [1], the D-enantiomer (1217607-94-7) is an ideal building block for developing next-generation inhibitors. Its D-configuration is expected to confer significant resistance to degradation by endogenous proteases, a critical advantage for improving the in vivo half-life and bioavailability of peptide-based therapeutics.

SAR Studies on Protein-Ligand Interactions

The compound's meta-aminomethyl substituent is a proven pharmacophore for enhancing target binding and activity compared to ortho- or para-analogs [1]. Researchers can use 1217607-94-7 to systematically probe the spatial and electronic requirements of a protein's binding pocket, particularly where the goal is to introduce a new hydrogen-bonding contact while avoiding deleterious steric clashes [1].

Novel Affinity Tags and Supramolecular Assemblies

With the para-isomer (4-aminomethylphenylalanine) being a high-affinity ligand for the cucurbit[7]uril (Q7) synthetic receptor [1], the meta-isomer 1217607-94-7 offers a unique and unexplored alternative for creating orthogonal or tunable supramolecular recognition systems. Its distinct geometry is likely to result in different binding kinetics and selectivity, providing a new tool for applications in peptide purification, targeted drug delivery, or the construction of dynamic biomaterials.

Application
Selection Property
Validation Focus
Protease inhibitor lead optimization
Enantiomer-specific stability context
Degradation resistance under assay conditions
Protein-ligand interaction SAR
Meta-substitution pharmacophore review
Hydrogen-bonding geometry in binding pocket
Supramolecular host-guest studies
Distinct spatial/electrostatic profile
Affinity differentiation vs para-isomer under controlled conditions
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